Pyrene, 7-(1,1-dimethylethyl)-1-nitro-
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Overview
Description
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group at the first position and a tert-butyl group at the seventh position of the pyrene ring. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- typically involves the nitration of 7-(1,1-dimethylethyl)pyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form complex aromatic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.
Major Products Formed
Reduction: 7-(1,1-dimethylethyl)-1-aminopyrene.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tert-butyl group provides steric hindrance that influences the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Pyrene, 1-nitro-: Lacks the tert-butyl group, resulting in different reactivity and applications.
Pyrene, 7-(1,1-dimethylethyl)-:
1,3-Dibromo-7-(1,1-dimethylethyl)pyrene: Contains bromine atoms instead of a nitro group, leading to different reactivity and applications.
Uniqueness
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- is unique due to the combination of the nitro and tert-butyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in other pyrene derivatives .
Properties
CAS No. |
88829-61-2 |
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Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
7-tert-butyl-1-nitropyrene |
InChI |
InChI=1S/C20H17NO2/c1-20(2,3)15-10-13-5-4-12-7-9-17(21(22)23)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3 |
InChI Key |
PDCBFAIRQXMVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)[N+](=O)[O-])C=C2 |
Origin of Product |
United States |
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